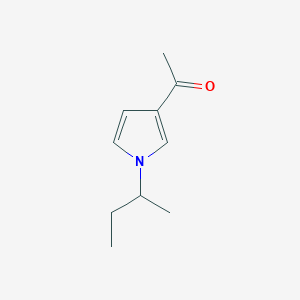
Methyl 1-acetyl-1H-indole-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-acetyl-1H-indole-6-carboxylate, also known as MAIC, is a compound that has gained significant attention in scientific research due to its potential as a pharmaceutical intermediate. MAIC is a heterocyclic compound that contains an indole ring, which is a common structural motif found in many biologically active molecules.
作用機序
The mechanism of action of Methyl 1-acetyl-1H-indole-6-carboxylate is not fully understood. However, it has been suggested that Methyl 1-acetyl-1H-indole-6-carboxylate may act by inhibiting enzymes involved in the growth and survival of cancer cells. Methyl 1-acetyl-1H-indole-6-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, Methyl 1-acetyl-1H-indole-6-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
Methyl 1-acetyl-1H-indole-6-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In addition, Methyl 1-acetyl-1H-indole-6-carboxylate has been found to induce apoptosis, or programmed cell death, in cancer cells. Methyl 1-acetyl-1H-indole-6-carboxylate has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, Methyl 1-acetyl-1H-indole-6-carboxylate has been found to have antiviral activity against the Zika virus.
実験室実験の利点と制限
One advantage of using Methyl 1-acetyl-1H-indole-6-carboxylate in lab experiments is that it is relatively easy to synthesize. Methyl 1-acetyl-1H-indole-6-carboxylate can be synthesized using various methods, including the Fischer indole synthesis and the Pictet-Spengler reaction. Another advantage of using Methyl 1-acetyl-1H-indole-6-carboxylate is that it has been shown to have anticancer, anti-inflammatory, and antiviral properties, making it a potentially useful pharmaceutical intermediate. However, one limitation of using Methyl 1-acetyl-1H-indole-6-carboxylate in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on Methyl 1-acetyl-1H-indole-6-carboxylate. One direction is to further investigate its mechanism of action. Understanding how Methyl 1-acetyl-1H-indole-6-carboxylate works at a molecular level could lead to the development of more effective pharmaceuticals. Another direction is to explore its potential as a treatment for other diseases, such as viral infections and autoimmune disorders. In addition, future research could focus on optimizing the synthesis method of Methyl 1-acetyl-1H-indole-6-carboxylate to make it more efficient and cost-effective.
合成法
Methyl 1-acetyl-1H-indole-6-carboxylate can be synthesized using various methods, including the Fischer indole synthesis and the Pictet-Spengler reaction. The Fischer indole synthesis involves the reaction of a ketone with an amine in the presence of an acid catalyst to form an indole. In the case of Methyl 1-acetyl-1H-indole-6-carboxylate, the starting materials are acetylacetone and tryptamine, which react to form Methyl 1-acetyl-1H-indole-6-carboxylate in the presence of a Lewis acid catalyst such as boron trifluoride diethyl etherate. The Pictet-Spengler reaction involves the reaction of a tryptamine with an aldehyde or ketone in the presence of an acid catalyst to form an indole.
科学的研究の応用
Methyl 1-acetyl-1H-indole-6-carboxylate has been studied for its potential as a pharmaceutical intermediate. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. Methyl 1-acetyl-1H-indole-6-carboxylate has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Methyl 1-acetyl-1H-indole-6-carboxylate has been found to have antiviral activity against the Zika virus.
特性
CAS番号 |
126759-62-4 |
|---|---|
製品名 |
Methyl 1-acetyl-1H-indole-6-carboxylate |
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC名 |
methyl 1-acetylindole-6-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-8(14)13-6-5-9-3-4-10(7-11(9)13)12(15)16-2/h3-7H,1-2H3 |
InChIキー |
GGOQZKUQPXTQKN-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC |
正規SMILES |
CC(=O)N1C=CC2=C1C=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



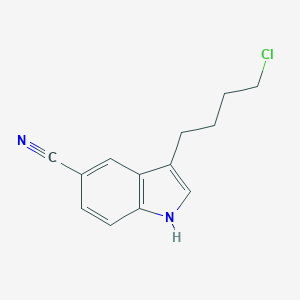
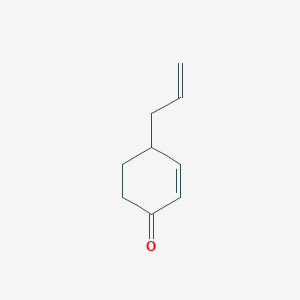
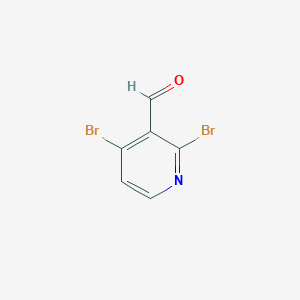
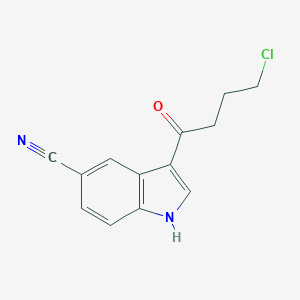
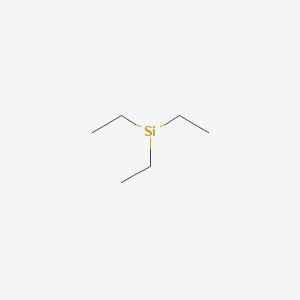
![9-Oxabicyclo[6.1.0]non-3-yne](/img/structure/B143926.png)
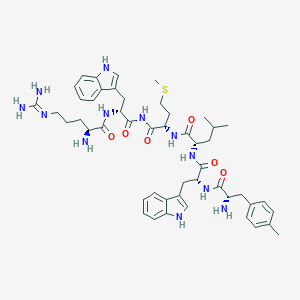
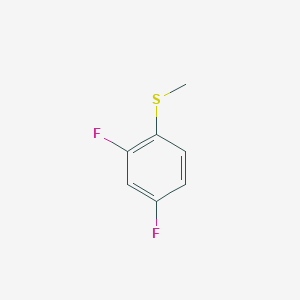
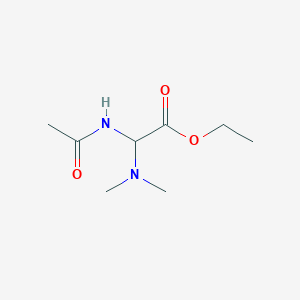
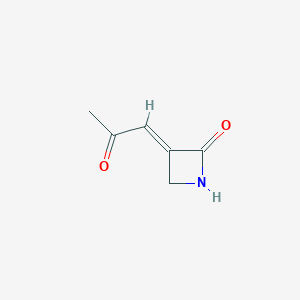
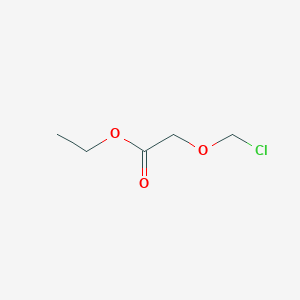
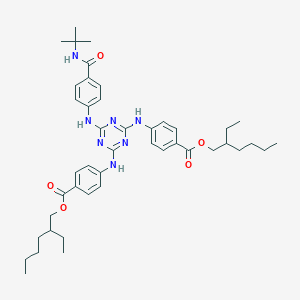
![(1S,3aR,6aS)-2-[(2S)-2-[[(2S)-2-Cyclohexyl-2-[(2-pyrazinylcarbonyl)amino]acetyl]amino]-3,3-dimethyl-1-oxobutyl]octahydrocyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B143944.png)
